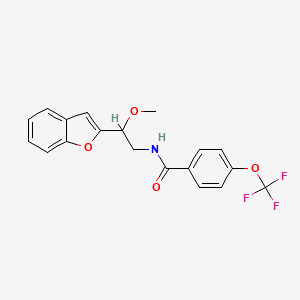

![molecular formula C17H16ClN3O3S B2479695 6-Acetyl-2-(2-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864857-76-1](/img/structure/B2479695.png)

6-Acetyl-2-(2-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as acylated amino acids and peptides . These are amino acids or peptides in which the amino group is acylated with a carboxylic acid or a derivative thereof . The structure suggests that it might have interesting chemical and biological properties, but without specific studies, it’s hard to predict.

Applications De Recherche Scientifique

- Researchers have explored the antimicrobial and antiviral potential of this compound. Its unique structure may contribute to inhibiting microbial growth or viral replication .

- Cyanoacetamide derivatives, including this compound, serve as valuable precursors for heterocyclic synthesis. The carbonyl and cyano groups in these molecules enable reactions with bidentate reagents, leading to diverse heterocyclic compounds. The active hydrogen on C-2 also participates in condensation and substitution reactions .

- Interestingly, 6-Acetyl-2,3,4,5-tetrahydropyridine, a structural homolog of our compound, contributes to the aroma of baked goods like white bread, popcorn, and tortillas. Understanding its flavor chemistry could have broader implications .

- Researchers have investigated the chemical reactivity and reactions of cyanoacetamide derivatives to create novel heterocyclic moieties. These compounds may hold promise as potential chemotherapeutic agents .

- The unique functional groups in this compound make it an interesting candidate for catalytic reactions or as a building block in organic synthesis. Investigating its reactivity with various substrates could yield valuable insights .

- When subjected to microwave irradiation with cyclohexanone, sulfur, and aluminum oxide as a solid support, this compound can yield thiophene derivatives. This method provides an efficient route to modify its structure .

Antimicrobial and Antiviral Activities

Heterocyclic Synthesis

Flavor and Aroma Chemistry

Biologically Active Novel Heterocycles

Catalysis and Organic Synthesis

Thiophene Derivatives via Microwave Irradiation

Propriétés

IUPAC Name |

6-acetyl-2-[(2-chlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3S/c1-9(22)21-7-6-11-13(8-21)25-17(14(11)15(19)23)20-16(24)10-4-2-3-5-12(10)18/h2-5H,6-8H2,1H3,(H2,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHVDLGNXYCMQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Acetyl-2-(2-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2479614.png)

![6-(1,3-Benzodioxol-5-yl)-3-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2479618.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide](/img/structure/B2479624.png)

![N-[3-(trifluoromethyl)phenyl]-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2479626.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2479627.png)

![N-[(E)-2-thienylmethylidene]aniline](/img/structure/B2479630.png)

![methyl 3-(8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2479631.png)